REACTION_CXSMILES
|
[CH3:1]/[CH:2]=[CH:3]\[CH3:4].[CH3:5]/[CH:6]=[CH:7]/[CH3:8].[CH2:9]=[C:10](C)C.C=CC=C.C=CCC.CCCC>C1C=CC=CC=1>[CH:2]([C:6]1[CH:5]=[CH:10][CH:9]=[CH:8][CH:7]=1)([CH2:3][CH3:4])[CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C/C=C\C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C/C=C/C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was diluted with sand to 3 cc
|
Type
|
CUSTOM
|
Details
|
down-flow, fixed-bed, tubular reactor having
|
Type
|
CUSTOM
|
Details
|
The catalyst was dried at 150° C.
|
Type
|
CUSTOM
|
Details
|
for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
benzene was fed to the reactor at 60 cc/hr until reactor
|
Type
|
ADDITION
|
Details
|
was introduced from a syringe pump at 2.57 cc/hr (1.6 WHSV)
|
Type
|
CUSTOM
|
Details
|
was adjusted to 160° C
|
Type
|
TEMPERATURE
|
Details
|
Feed benzene/butene molar ratio was maintained at 3:1 for the entire run
|
Type
|
CUSTOM
|
Details
|
Liquid product was collected in a cold-trap
|
Type
|
WAIT
|
Details
|
followed by 4 days again at 1.6 WHSV with 97% conversion
|
Duration
|
4 d
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |